7-Iodotetracycline

Description

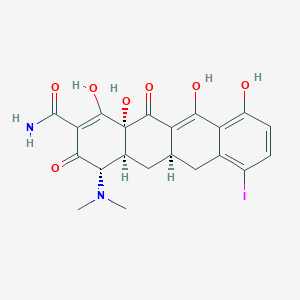

7-Iodotetracycline is a halogenated derivative of tetracycline, a broad-spectrum bacteriostatic antibiotic. It features an iodine atom substituted at the 7th position of the tetracycline core structure (Figure 1). Like other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment . Notably, this compound (crystallographic identifier: 2XB5) is recognized by the Tet Repressor (TetR) protein, which regulates tetracycline resistance genes such as tetA. This interaction highlights its structural similarity to native tetracyclines while offering distinct physicochemical properties due to iodine’s electronegativity and atomic radius .

Properties

Molecular Formula |

C21H21IN2O7 |

|---|---|

Molecular Weight |

540.3 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-iodo-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H21IN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1 |

InChI Key |

NJZCOHIKHUIJJY-UVPAEMEASA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)I |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The substitution pattern on the tetracycline scaffold critically influences antibacterial activity, resistance mechanisms, and pharmacokinetics. Below is a comparative analysis of 7-iodotetracycline with key analogues:

*Experimental MS data from synthesis .

†Calculated based on core tetracycline structure (MW ~444) and substituent additions.

Mechanistic and Resistance Profiles

- TetR Binding : this compound binds TetR with affinity comparable to tetracycline, as iodine’s electronegativity maintains hydrogen-bonding interactions. However, its larger atomic radius may reduce binding efficiency compared to 7-chlorotetracycline .

- Efflux Pump Susceptibility: Unlike minocycline (which evades TetA-mediated efflux), this compound is actively pumped out via TetA, limiting its efficacy in resistant strains .

- coli strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.